molecular formula C19H21N3O B14940333 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

Cat. No.: B14940333
M. Wt: 307.4 g/mol
InChI Key: NITZUYJXJFLYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . One common method includes the reaction of 2-aminobenzimidazole with 4-phenylbutanoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines .

Scientific Research Applications

Chemistry:

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate .

Biology:

In biological research, benzimidazole derivatives are studied for their potential as antimicrobial and antiparasitic agents. They have shown activity against a range of bacteria, fungi, and parasites .

Medicine:

In medicine, benzimidazole compounds are explored for their potential therapeutic applications, including anticancer and antiviral activities. They are also investigated for their role in treating parasitic infections .

Industry:

In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, inhibiting their activity. For example, they can act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . Molecular docking studies have shown that these compounds can form hydrogen bonds with key residues in the active sites of target proteins .

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-phenylbutanamide

InChI

InChI=1S/C19H21N3O/c23-19(12-6-9-15-7-2-1-3-8-15)20-14-13-18-21-16-10-4-5-11-17(16)22-18/h1-5,7-8,10-11H,6,9,12-14H2,(H,20,23)(H,21,22)

InChI Key

NITZUYJXJFLYFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.